7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
“7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” is a synthetic organic compound belonging to the class of chromen-2-ones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxyl, phenyl, and pyrrolidinyl groups in the molecule suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Phenylacetic acid, salicylaldehyde, and pyrrolidine.
Key Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Purification: Techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
“7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to a dihydro derivative.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 7-keto-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-dihydrochromen-2-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of “7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxyl and pyrrolidinyl groups could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a similar chromen-2-one core.
Warfarin: A well-known anticoagulant with a related structure.
Flavonoids: Naturally occurring compounds with similar structural motifs.
Uniqueness
“7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-9-8-15-16(14-6-2-1-3-7-14)12-19(23)24-20(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMBZHTYVOZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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